4-Bromo-5-methoxy-2-nitrophenol 4-Bromo-5-methoxy-2-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18188197
InChI: InChI=1S/C7H6BrNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3
SMILES:
Molecular Formula: C7H6BrNO4
Molecular Weight: 248.03 g/mol

4-Bromo-5-methoxy-2-nitrophenol

CAS No.:

Cat. No.: VC18188197

Molecular Formula: C7H6BrNO4

Molecular Weight: 248.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-5-methoxy-2-nitrophenol -

Specification

Molecular Formula C7H6BrNO4
Molecular Weight 248.03 g/mol
IUPAC Name 4-bromo-5-methoxy-2-nitrophenol
Standard InChI InChI=1S/C7H6BrNO4/c1-13-7-3-6(10)5(9(11)12)2-4(7)8/h2-3,10H,1H3
Standard InChI Key NYOZWCXZNLOVBB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)O)[N+](=O)[O-])Br

Introduction

4-Bromo-5-methoxy-2-nitrophenol is an organic compound derived from phenol, characterized by the presence of bromine, methoxy, and nitro functional groups. Its molecular formula is C7H6BrNO4, and it has a molecular weight of 232.03 g/mol. This compound is notable for its unique chemical structure, which includes both electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing its reactivity and biological properties.

Synthetic Routes

The synthesis of this compound typically involves three main steps:

  • Nitration: Phenol undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

  • Bromination: The nitrated phenol is brominated using bromine or N-bromosuccinimide (NBS) to add a bromine atom at the desired position.

  • Methoxylation: The brominated nitrophenol is treated with a methoxylating agent like dimethyl sulfate or methyl iodide in the presence of a base to introduce the methoxy group.

Industrial-scale production employs similar methods but optimizes reaction conditions for higher yields and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Biological Activity

The unique arrangement of functional groups in 4-Bromo-5-methoxy-2-nitrophenol contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Case Study: Antimicrobial Efficacy

  • In one study, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study: Anticancer Mechanism

  • In vitro studies on human breast cancer cells revealed a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

  • Evidence showed activation of intrinsic apoptotic pathways, including increased levels of cleaved PARP and caspase-3.

Comparison with Similar Compounds

A comparative analysis highlights the distinctiveness of 4-Bromo-5-methoxy-2-nitrophenol due to its specific substitution pattern:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighEffective against Gram-positive bacteria
2-Bromo-4-nitrophenolLowModerateLacks methoxy group
5-Bromo-4-methoxy-2-nitrophenolModerateLowPositional isomer

Applications

  • Antimicrobial Agent: Potential use in treating bacterial infections.

  • Anticancer Research: Investigated for its ability to induce apoptosis in cancer cells.

Future Directions

Further research could explore:

  • Optimization of synthetic methods for industrial applications.

  • Detailed mechanisms of action in biological systems.

  • Potential uses as a precursor for other bioactive compounds.

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